(5E)-5-(4-chlorobenzylidene)-1,3-diphenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-1,3-DIPHENYL-1,4,5,6-TETRAHYDRO-1,2,4-TRIAZIN-6-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylene bridge, and a tetrahydrotriazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-1,3-DIPHENYL-1,4,5,6-TETRAHYDRO-1,2,4-TRIAZIN-6-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 1,3-diphenyl-1,4,5,6-tetrahydro-1,2,4-triazin-6-one in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-1,3-DIPHENYL-1,4,5,6-TETRAHYDRO-1,2,4-TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-1,3-DIPHENYL-1,4,5,6-TETRAHYDRO-1,2,4-TRIAZIN-6-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-1,3-DIPHENYL-1,4,5,6-TETRAHYDRO-1,2,4-TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: Another chlorinated compound with different structural features and applications.
Chloroform: A simpler organochlorine compound used as a solvent and in various chemical reactions.
Uniqueness
(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-1,3-DIPHENYL-1,4,5,6-TETRAHYDRO-1,2,4-TRIAZIN-6-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C22H16ClN3O |
---|---|
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
(5E)-5-[(4-chlorophenyl)methylidene]-1,3-diphenyl-2H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C22H16ClN3O/c23-18-13-11-16(12-14-18)15-20-22(27)26(19-9-5-2-6-10-19)25-21(24-20)17-7-3-1-4-8-17/h1-15H,(H,24,25)/b20-15+ |
InChI-Schlüssel |
RBZFAEQOAZYDGO-HMMYKYKNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N(N2)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N(N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.